molecular formula C8H9N B1272265 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 61599-85-7

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No. B1272265
CAS RN: 61599-85-7
M. Wt: 119.16 g/mol
InChI Key: OVLLQUKHPTXIBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds is highlighted in the provided papers. In the first paper, optically active poly(amide-imide)s with bicyclo[2,2,2]oct-7-ene diimide groups were synthesized using a diacid monomer derived from a condensation reaction of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with l-phenyl alanine . The second paper discusses the stereodivergent synthesis of bicyclo[3.2.1]octenes using Nazarov reagents and alkenyl 1,2-diketones, with the ability to obtain different stereoisomers by adjusting the reaction conditions . These studies showcase the diverse methodologies employed to construct bicyclic frameworks, which could be relevant for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often complex and requires careful analysis. The first paper does not provide specific details on the molecular structure of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine but does mention the use of FT-IR and 1H-NMR spectroscopy for characterizing the synthesized poly(amide-imide)s . These techniques are crucial for determining the structure of organic compounds, including bicyclic amines. The second paper does not delve into molecular structure analysis but focuses on the synthesis of related bicyclic structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related bicyclic compounds are complex and require precise conditions. The first paper describes the use of triphenyl phosphite (TPP)/pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP) for direct polycondensation . The second paper reports on the use of Brønsted base catalysis for the stereodivergent synthesis of bicyclo[3.2.1]octenes . These reactions are indicative of the types of chemical processes that might be involved in the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are important for their potential applications. The first paper reports that the synthesized polymers have inherent viscosities ranging between 0.29 and 0.48 dLg^-1 and moderate thermal stability, with a residual weight percent at 600 °C between 53.80 and 56.21% . Additionally, the optical activity of these polymers suggests potential applications as chiral stationary phases in chromatography. The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds .

Scientific Research Applications

Rapidly Reversible Degenerate Cope Rearrangement

  • Study Overview : Investigation of structurally degenerate Cope rearrangement in bicyclo[5.1.0]octa-2,5-diene, a related compound, at room temperature (Doering & Roth, 1963).

Gradient Copolymer Preparation

  • Study Overview : Development of alternating copolymers using a Bicyclo[4.2.0]oct-6-ene-7-carboxamide monomer in the presence of N-heterocyclic carbene-ruthenium catalyst (Boadi & Sampson, 2021).

Highly Regioselective Lithiation

  • Study Overview : Demonstrating regioselective deprotonation and subsequent reaction with electrophiles to produce [η6-(2-R-bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium complexes (Kündig, Ferret & Rudolph, 1990).

Synthesis of Bicyclo[4.2.0]octa-2,4-dien-7-one

Photochemistry of Bicyclo[4.2.0]octa-2,4,7-trienes

  • Study Overview : Investigation of the thermal and photolytic behavior of bicyclo[4.2.0]octa-2,4,7-trienes, leading to different reaction pathways based on substituents (Warrener, Mccay, Tan & Russell, 1979).

Isomerization and Alternating Copolymers

  • Study Overview : Utilizing Ru-Catalyzed isomerization for the synthesis of alternating copolymers from Bicyclo[4.2.0]oct-7-ene-7-carboxamides (Tan, Li, Parker & Sampson, 2015).

Safety And Hazards

While specific safety and hazard information for “Bicyclo[4.2.0]octa-1,3,5-trien-7-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLLQUKHPTXIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372953
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine

CAS RN

61599-85-7
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An alternative process is that wherein a 3- or 4-halobenzocyclobutene reactant is treated with a phthalimide or maleimide to produce a 3- or 4-phthalimido-or maleimidobenzocyclobutene. When phthalimide or maleimide is monomeric, for example, phthalide or maleimide themselves, the product can be cleaved by reaction with an amine to produce a corresponding aminobenzocyclobutene. A preferred amine for this purpose is hydrazine, preferably hydrazine hydrate.
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